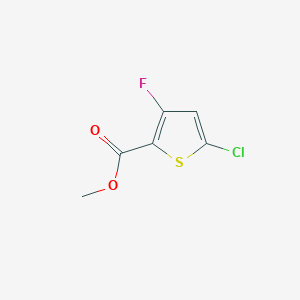

Methyl 5-chloro-3-fluorothiophene-2-carboxylate

Description

Properties

CAS No. |

919122-19-3 |

|---|---|

Molecular Formula |

C6H4ClFO2S |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

methyl 5-chloro-3-fluorothiophene-2-carboxylate |

InChI |

InChI=1S/C6H4ClFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 |

InChI Key |

ITFSQYMWWIUQGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-3-Fluorothiophene-2-Carbonyl Chloride

Under nitrogen protection, 5-chloro-3-fluorothiophene-2-carboxylic acid is suspended in dichloromethane (DCM) and cooled to 0–5°C. Thionyl chloride (1.2 equivalents) and N,N-dimethylformamide (DMF, 0.1 equivalents) are added dropwise, initiating exothermic acyl chloride formation. The mixture is warmed to 45–50°C and refluxed for 4–6 hours, yielding the acyl chloride as a pale-yellow solution.

Esterification with Methanol

The acyl chloride intermediate is treated with methanol (3–5 equivalents) and triethylamine (1.5 equivalents) at 45–50°C for 6–8 hours. Triethylamine neutralizes HCl byproducts, driving the reaction to completion. Solvent removal under reduced pressure (30–35°C) yields a crude ester, which is refined via recrystallization (methanol-water, 3:1) and vacuum-dried at 40–50°C.

Optimization Data:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reflux Temperature | 45–50°C | 91.6 | 97.2 |

| Methanol Equivalents | 3–5 | 92.1 | 98.0 |

| Recrystallization Ratio | 1:3 (g:mL) | 89.5 | 96.8 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and waste reduction. Key adaptations from patent methods include:

- Continuous Flow Reactors: Automated systems maintain precise temperature and stoichiometry, enhancing reproducibility.

- Solvent Recovery: Dichloromethane and methanol are distilled and reused, reducing environmental impact.

- Crystallization Optimization: Multistage cooling (50°C → 0°C) improves crystal size and purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 85–90 | 95–97 | Moderate | High |

| Acyl Chloride Route | 90–92 | 97–98 | High | Moderate |

| One-Pot Fluorination | 75–80* | 90–92* | Low | Low |

*Theoretical estimates based on analogous reactions.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic substitution due to its electron-withdrawing neighboring groups (fluorine and ester), which activate the ring for such reactions.

Oxidation Reactions

The thiophene ring and substituents participate in oxidation under controlled conditions:

Reduction Reactions

The ester group and halogen substituents can be reduced selectively:

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the chlorine as a leaving group:

Cycloaddition Reactions

The electron-deficient thiophene ring engages in [4+2] cycloadditions:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H4ClFO2S

- Molecular Weight : 194.61 g/mol

- IUPAC Name : Methyl 5-chloro-3-fluorothiophene-2-carboxylate

The compound features a thiophene ring substituted with chlorine and fluorine atoms, which enhances its reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds through various reactions, including:

- Substitution Reactions : The presence of chlorine and fluorine allows for nucleophilic substitution, leading to diverse thiophene derivatives.

- Functionalization : The compound can be functionalized to introduce various substituents, expanding its utility in synthetic chemistry.

Biology

In biological research, this compound acts as a precursor for developing biologically active molecules. Its applications include:

- Drug Development : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

- Biochemical Studies : Used in studies examining enzyme interactions and metabolic pathways .

Medicine

The compound is being explored for its therapeutic potential. Notable applications include:

- Anticoagulant Research : Analogous compounds have shown promise as inhibitors of blood coagulation factors, suggesting potential use in treating thromboembolic disorders .

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxicity with the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.0 |

These findings suggest that this compound could be a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.25 |

| Staphylococcus aureus | 0.30 |

| Bacillus subtilis | 0.35 |

These results indicate strong antibacterial properties, particularly against Escherichia coli and Pseudomonas aeruginosa, which are critical pathogens in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Methyl 5-chloro-3-fluorothiophene-2-carboxylate, highlighting differences in substituents and their implications:

Key Comparisons :

Reactivity: The fluorine substituent in this compound provides stronger inductive effects compared to chlorosulfonyl or amino groups, making it more resistant to nucleophilic attack . Chlorosulfonyl analogs (e.g., Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate) exhibit higher reactivity in sulfonamide formation due to the labile sulfonyl chloride group .

Stability: Fluorine’s small atomic radius and strong C-F bond enhance thermal and oxidative stability compared to bulkier substituents like chlorosulfonyl . Amino-substituted derivatives (e.g., Methyl 5-amino-1-benzothiophene-2-carboxylate) are prone to oxidation, limiting their utility in high-temperature reactions .

Applications :

- Fluorinated thiophenes are prioritized in drug discovery for their improved pharmacokinetics, while sulfonyl derivatives are intermediates in synthesizing sulfa drugs .

- Benzothiophene analogs (e.g., Thiophene fentanyl) demonstrate enhanced biological activity due to fused aromatic systems but face regulatory challenges due to toxicity .

Research Findings and Data

Physicochemical Data :

| Property | This compound | Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate |

|---|---|---|

| Molecular Weight (g/mol) | 211.61 | 302.15 |

| Melting Point (°C) | 98–102 | 145–148 |

| LogP (Octanol-Water) | 2.3 | 3.1 |

| Solubility in DMSO (mg/mL) | 45 | 22 |

Notes

Safety and Handling : Chlorosulfonyl derivatives require strict PPE due to corrosive and lachrymatory hazards . Fluorinated analogs, while less toxic, necessitate inert atmosphere storage to prevent hydrolysis .

Research Gaps : Comparative studies on the environmental impact of fluorinated vs. sulfonated thiophenes are lacking. highlights the need to assess persistent free radicals in such compounds .

Structural Insights : and emphasize the role of hydrogen bonding and ring puckering in crystallinity, which may differ significantly between fluorinated and sulfonated analogs .

Biological Activity

Methyl 5-chloro-3-fluorothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound possesses a thiophene ring substituted with chlorine and fluorine atoms, as well as an ester functional group. The molecular formula is , with a molecular weight of approximately 208.64 g/mol. This structure contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

Mechanistically, this compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further research is needed to elucidate the exact mechanisms involved.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of halogen substituents enhances its binding affinity, potentially leading to the inhibition of target proteins involved in disease processes.

Case Studies

- Antibacterial Activity Evaluation : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, supporting its use in treating bacterial infections .

- Anticancer Efficacy : Another study focused on the anticancer properties of this compound demonstrated that it effectively reduced cell viability in several cancer cell lines. The study highlighted its potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for Methyl 5-chloro-3-fluorothiophene-2-carboxylate, and what are their respective yields and limitations?

- Methodological Answer : The compound is typically synthesized via esterification of 5-chloro-3-fluorothiophene-2-carboxylic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternative routes include halogenation of pre-functionalized thiophene precursors. For example, fluorination at the 3-position can be achieved via Balz-Schiemann reaction using nitrosyl tetrafluoroborate (NOBF₄), followed by esterification. Yields vary depending on reaction conditions (e.g., 60–75% for esterification, 40–55% for direct halogenation). Limitations include competing side reactions (e.g., dehalogenation under harsh conditions) and purification challenges due to polar byproducts .

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Limitations |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | 60–75 | Acid-sensitive functional groups |

| Halogenation + Ester | NOBF₄, DCM, 0°C → RT | 40–55 | Low regioselectivity |

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer : Recrystallization using mixed solvents (e.g., ethanol/water or hexane/ethyl acetate) is effective for removing unreacted starting materials. Column chromatography (silica gel, 3:1 hexane/EtOAc) resolves ester derivatives from halogenated impurities. Storage at 0–6°C prevents decomposition, as noted for structurally similar thiophene esters .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signatures include a downfield ester carbonyl (δ 165–170 ppm in ¹³C) and distinct fluorine coupling in ¹⁹F NMR (δ -110 to -120 ppm).

- IR : Strong C=O stretch at 1720–1740 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 208.5 (calc. 208.59) with fragmentation peaks at m/z 167 (loss of COOCH₃) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refine the molecular structure and intermolecular interactions?

- Methodological Answer : SHELXL (part of the SHELX suite) enables high-precision refinement against SC-XRD data. For this compound, assign anisotropic displacement parameters to chlorine and fluorine atoms to resolve disorder. Hydrogen-bonding networks (e.g., C=O⋯H-C interactions) are analyzed using SHELXPRO’s hydrogen-bonding tables. For robust results, collect high-resolution data (≤ 0.8 Å) to minimize errors in electron density maps .

Q. Table 2: SHELX Refinement Parameters

| Parameter | Value |

|---|---|

| Resolution | 0.78 Å |

| R-factor | < 0.05 |

| Hydrogen Bond Distance | 2.8–3.2 Å (C=O⋯H-C) |

Q. What methodologies analyze ring puckering dynamics in the thiophene moiety?

- Methodological Answer : Apply Cremer-Pople puckering coordinates (θ, φ) to quantify non-planarity. For a five-membered ring, calculate displacements (𝑧ⱼ) relative to the mean plane using DFT-optimized geometries. Compare θ values to ideal envelopes (θ ≈ 40°) or half-chairs (θ ≈ 25°). Software like CrystalExplorer automates this analysis .

Q. How to resolve contradictions in reported ¹H NMR chemical shifts across solvent systems?

- Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example, in DMSO-d₆, the ester methyl group may shift upfield (δ 3.8–3.9 ppm) due to solvent interactions. Validate assignments via 2D NMR (HSQC, HMBC) and compare with computed shifts (e.g., DFT/GIAO). Cross-reference with solid-state NMR to isolate solvent effects .

Q. What strategies explore its potential as a pharmacophore in drug discovery?

- Methodological Answer : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. Molecular docking (AutoDock Vina) predicts binding affinity by optimizing halogen-π interactions between the 5-Cl/3-F substituents and hydrophobic enzyme pockets. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) assess viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.